6-Methylquinoxaline-2,7-diamine

Description

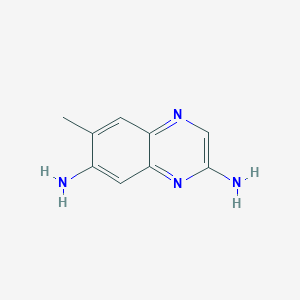

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-methylquinoxaline-2,7-diamine |

InChI |

InChI=1S/C9H10N4/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,10H2,1H3,(H2,11,13) |

InChI Key |

UTRSJFNWUPVGRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1N)N |

Origin of Product |

United States |

Significance of the Quinoxaline Core in Heterocyclic Chemistry

The quinoxaline (B1680401) scaffold, a benzopyrazine system with the molecular formula C₈H₆N₂, is a cornerstone of modern heterocyclic chemistry. nih.gov Its structure, consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, imparts a unique combination of aromaticity, electron-deficient character, and sites for functionalization. This versatile framework is a key building block in the synthesis of a wide array of organic compounds. nih.gov

The significance of the quinoxaline core is underscored by its presence in numerous compounds with diverse and potent biological activities. researchgate.net Quinoxaline derivatives have been extensively investigated and have shown promise as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antiprotozoal agents. nih.govresearchgate.net This broad spectrum of activity has made the quinoxaline nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The conventional and most common method for synthesizing the quinoxaline ring involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. researchgate.net However, a variety of other synthetic routes have been developed to access functionalized quinoxaline derivatives, reflecting the ongoing importance of this heterocyclic system in organic synthesis. rsc.org

Overview of Substituted Quinoxalines in Contemporary Research

Contemporary research continues to explore the vast chemical space offered by substituted quinoxalines. The ability to introduce a wide range of substituents at various positions on the quinoxaline (B1680401) ring system allows for the fine-tuning of its physicochemical and biological properties. This has led to the development of quinoxaline derivatives with applications beyond medicine, including in agriculture, as dyes, and in materials science as fluorescent materials and organic semiconductors. nih.gov

In the realm of medicinal chemistry, the strategic placement of different functional groups on the quinoxaline core has yielded compounds with enhanced potency and selectivity for various biological targets. For instance, the introduction of sulfonamide groups has led to the discovery of potent anticancer and antimicrobial agents. lookchem.com Similarly, the development of quinoxaline-1,4-di-N-oxide derivatives has been a fruitful area of research, with some of these compounds exhibiting significant antitumor activity.

The following table provides a glimpse into the diverse applications of substituted quinoxalines based on their substitution patterns:

| Substitution Pattern | Area of Research/Application |

| 2,3-Disubstituted | Antimicrobial, Anticancer |

| Quinoxaline-1,4-di-N-oxides | Anticancer, Antibacterial |

| Quinoxaline-sulfonamides | Anticancer, Antileishmanial |

| Amino-substituted | Anticancer, Antifolate |

Spectroscopic and Advanced Characterization Techniques in Quinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is essential for determining the number and types of hydrogen atoms in a molecule. In the case of 6-Methylquinoxaline-2,7-diamine, the ¹H NMR spectrum is anticipated to display specific signals for the aromatic protons of the quinoxaline (B1680401) core, the protons of the methyl group, and the protons of the two amine functionalities. The chemical shifts (δ) of these protons are dictated by their immediate electronic surroundings. Aromatic protons, for example, typically resonate at lower fields (higher δ values) due to the deshielding effects of the aromatic ring current. Conversely, the methyl group protons would be found further upfield (lower δ values). The amine (-NH₂) protons may present as broad signals with chemical shifts that can vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Signal Multiplicity | Integration | Assigned Proton |

| 7.65 | Singlet | 1H | H-3 |

| 7.51 | Singlet | 1H | H-5 |

| 7.22 | Singlet | 1H | H-8 |

| 5.63 | Broad Singlet | 4H | -NH₂ |

| 2.41 | Singlet | 3H | -CH₃ |

Note: This table presents a hypothetical ¹H NMR spectrum for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to probe the carbon framework of a molecule. Each distinct carbon atom in this compound will produce a unique signal in the ¹³C NMR spectrum. The chemical shift of each signal provides insight into the nature of the carbon atom, such as whether it is part of an aromatic system, an aliphatic group, or bonded to a heteroatom. The carbons of the quinoxaline ring are expected to resonate at higher chemical shifts in comparison to the methyl carbon. The carbon atoms directly attached to the nitrogen atoms of the amine groups will also exhibit characteristic chemical shifts.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assigned Carbon |

| 151.8 | C-2 |

| 148.5 | C-7 |

| 142.3 | C-8a |

| 139.1 | C-4a |

| 136.2 | C-6 |

| 129.0 | C-3 |

| 119.5 | C-5 |

| 116.8 | C-8 |

| 20.7 | -CH₃ |

Note: This table presents a hypothetical ¹³C NMR spectrum for illustrative purposes.

For a more in-depth structural analysis, advanced multi-dimensional NMR techniques are invaluable. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin couplings, which helps to establish the connectivity between adjacent protons. In this compound, COSY can confirm the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for assigning quaternary carbons (carbons lacking directly attached protons) and for assembling the complete molecular structure from its constituent fragments.

Mass Spectrometry for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry of this compound would provide its precise molecular weight, enabling the confirmation of its molecular formula, C₉H₁₀N₄. sigmaaldrich.com The fragmentation pattern produced in the mass spectrometer, as the molecule breaks into smaller charged fragments, provides additional structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule. Different functional groups absorb infrared radiation at specific, characteristic frequencies, creating a unique spectral fingerprint. For this compound, the IR spectrum would be expected to display key absorption bands corresponding to:

N-H stretching vibrations from the amine groups, which typically appear as one or two distinct bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations associated with the aromatic and methyl groups, generally observed in the 2850-3100 cm⁻¹ range.

C=N and C=C stretching vibrations of the quinoxaline ring system, which would be found in the 1500-1650 cm⁻¹ region.

N-H bending vibrations , which typically occur around 1600 cm⁻¹.

Computational and Theoretical Investigations of Quinoxaline Systems

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis and Reaction Energy Profiles

The synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For 6-Methylquinoxaline-2,7-diamine, this would involve the reaction of 4-methyl-benzene-1,2,5-triamine with a suitable 1,2-dicarbonyl compound. Transition state analysis using computational methods, such as Density Functional Theory (DFT), is crucial for elucidating the reaction mechanism and identifying the rate-determining steps.

Table 1: Hypothetical Reaction Energy Profile Data for the Synthesis of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0.0 |

| 1 | Intermediate 1 | -5.2 |

| 2 | Transition State 1 | +15.8 |

| 3 | Intermediate 2 | -12.4 |

| 4 | Transition State 2 | +8.1 |

| 5 | Products | -25.6 |

This table is generated based on theoretical principles and does not represent experimentally verified data.

Computational Prediction of Regioselectivity in Synthesis and Functionalization

Regioselectivity is a critical aspect of the synthesis and functionalization of substituted quinoxalines. nih.gov Computational models, particularly those based on quantum mechanics, have emerged as powerful tools for predicting the regiochemical outcomes of chemical reactions. nih.govbeilstein-journals.orgrsc.orgnih.govchemrxiv.org In the synthesis of this compound from 4-methyl-benzene-1,2,5-triamine, computational analysis can predict which of the amino groups is more likely to react first, thereby determining the final substitution pattern.

Furthermore, for subsequent functionalization reactions, such as electrophilic or nucleophilic aromatic substitution, computational methods can predict the most probable site of attack. rsc.org This is often achieved by calculating and analyzing various electronic properties of the molecule, such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). pcbiochemres.compcbiochemres.com For instance, regions of high electron density are more susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. Recent advancements have led to the development of automated quantum mechanics-based workflows for predicting regioselectivity in C-H functionalization reactions, which can be adapted for quinoxaline systems. nih.govbeilstein-journals.orgnih.govchemrxiv.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| 5 | 22.5 | No |

| 8 | 18.2 | Yes |

This table is generated based on theoretical principles and does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. researchgate.net For this compound, MD simulations can be employed to explore its conformational landscape and to study its interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net

Conformational analysis is essential as the three-dimensional shape of a molecule can significantly influence its properties and biological activity. fiveable.me MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding how the molecule might bind to a receptor or enzyme active site.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov By simulating the molecule in a solvent box, the solvation process and the structure of the solvation shell can be investigated. Understanding these interactions is crucial for predicting the solubility and transport properties of the compound. The study of intermolecular interactions is also fundamental in materials science, where these forces dictate the packing of molecules in crystals and thin films.

Table 3: Simulated Intermolecular Interaction Energies for this compound in Water

| Interaction Type | Average Energy (kcal/mol) |

| Hydrogen Bonding (solute-solvent) | -8.5 |

| Van der Waals (solute-solvent) | -4.2 |

| Electrostatic (solute-solvent) | -12.1 |

This table is generated based on theoretical principles and does not represent experimentally verified data.

Applications of Quinoxaline Scaffolds in Advanced Materials and Chemical Synthesis

Role in Functional Organic Materials

Quinoxaline (B1680401) derivatives are integral to the design of functional organic materials, primarily due to their excellent thermal stability and electron-accepting capabilities. researchgate.net This allows them to be used in constructing donor-acceptor (D-A) type structures, which are fundamental for many organic electronic devices. researchgate.net

Electroluminescent Materials

The quinoxaline moiety is widely employed as an electron-accepting unit in materials designed for organic light-emitting diodes (OLEDs). researchgate.net Its derivatives are frequently used to create host materials for phosphorescent OLEDs (PHOLEDs) and as chromophores that contribute to the device's light-emitting properties. researchgate.netqmul.ac.uk The goal is often to create bipolar molecules (possessing both hole and electron transporting capabilities) by combining the electron-deficient quinoxaline acceptor with various electron-donor units. researchgate.net

For instance, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), was synthesized and used as a host material in yellow PHOLEDs. This material exhibited excellent device performance, achieving a maximum quantum efficiency of 24.6%, highlighting the effectiveness of the quinoxaline core in electroluminescent applications. researchgate.net The ability to tune the electronic properties by modifying the substituents on the quinoxaline ring allows for the development of materials with specific emission colors and efficiencies. qmul.ac.uk

Organic Semiconductors

Quinoxaline derivatives are recognized as versatile building blocks for organic semiconductors due to their planar π-conjugated structure and electron-deficient nature. nih.gov They have been successfully incorporated into organic field-effect transistors (OFETs) and organic solar cells. qmul.ac.ukresearchgate.net Depending on the molecular design, these materials can function as either n-type (electron-transporting) or p-type (hole-transporting) semiconductors. qmul.ac.uknih.gov

In one study, a novel donor-acceptor (D-A) polymer, PQ1, was synthesized using a thiophene-substituted quinoxaline as the acceptor unit. This polymer was used as the semiconductor layer in an OFET, which exhibited p-type behavior with a respectable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. This work demonstrates the significant potential of quinoxaline-based polymers in constructing new organic semiconductors. frontiersin.org Similarly, other research has focused on synthesizing new quinoxaline derivatives for use in top-contact/bottom-gate OFETs, achieving p-channel characteristics. researchgate.net The performance and charge transport properties are directly linked to the molecular packing in the solid state, which can be tuned through chemical design. nih.gov

Chemically Controllable Switches

The concept of chemically controllable switches relies on a molecule's ability to change its physical or electronic properties in response to a chemical stimulus. Quinoxaline-based systems are excellent candidates for this application, particularly in the context of chemosensors. When a quinoxaline-based receptor binds to a specific ion or molecule, it can trigger a change in its fluorescence or color. nih.govrsc.org This on/off or modulated response functions as a molecular-level switch, signaling the presence of the target analyte. The switching behavior is often based on processes like photoinduced electron transfer (PET), which can be suppressed or enhanced upon anion binding, leading to a distinct change in the material's luminescent properties. rsc.org

Advanced Dyes and Pigments

The strong chromophoric properties of the quinoxaline scaffold make it a valuable component in the synthesis of advanced dyes. frontiersin.org The inherent charge-transfer characteristics within donor-acceptor type quinoxaline derivatives lead to strong absorption in the visible spectrum, a key requirement for a dye. frontiersin.org The versatility in functionalizing the quinoxaline core allows for the fine-tuning of the resulting color and other properties like solubility and stability. Quinoxaline derivatives are noted for their industrial importance, which includes their use in creating dyes. ipp.pt

Building Blocks for Complex Supramolecular Architectures

The rigid structure and defined positions for functionalization on the quinoxaline ring make it an ideal building block for constructing larger, well-defined supramolecular assemblies. These complex architectures are at the forefront of sensor technology and molecular machinery. mdpi.com

Anion Receptors and Sensor Development

Quinoxaline-based compounds have been extensively developed as chromogenic and fluorogenic chemosensors for detecting inorganic anions. nih.gov The strategy involves modifying the quinoxaline scaffold with specific anion recognition sites (like sulfonamides, ureas, or pyrroles) and a signaling unit. nih.govacs.org The binding of an anion to the receptor site causes a measurable change in the color (colorimetric) or fluorescence (fluorometric) of the compound. nih.gov

A particularly relevant study demonstrated the synthesis of fluorescent polyaza- and polyoxadiazamacrocycles built upon a 6,7-diamino-2,3-diphenylquinoxaline structural fragment. mdpi.com This core is a close analogue of 6-Methylquinoxaline-2,7-diamine. In the reported research, the 6,7-diamino groups were crucial for constructing the larger macrocyclic structure via a palladium-catalyzed amination reaction. The resulting macrocycles were shown to function as effective dual-channel (colorimetric and fluorimetric) pH indicators in aqueous solutions. mdpi.com This work underscores the utility of the 6,7-diaminoquinoxaline moiety as a foundational unit for creating complex sensor systems. The diamino groups of this compound could theoretically serve a similar role as a key building block for such advanced supramolecular anion receptors.

Data Tables

Table 1: Summary of Quinoxaline Scaffold Applications

| Application Area | Function of Quinoxaline Scaffold | Example Research Finding |

| Electroluminescent Materials | Electron-accepting core, Bipolar host material | A D-A-D type derivative, DCQ, used as a host in PHOLEDs achieved 24.6% quantum efficiency. researchgate.net |

| Organic Semiconductors | π-conjugated building block, Electron-deficient unit | A quinoxaline-based polymer (PQ1) used in an OFET showed p-type mobility of 0.12 cm² V⁻¹ s⁻¹. frontiersin.org |

| Chemically Controllable Switches | Signal-transducing chromophore | Quinoxaline sensors exhibit changes in luminescence upon anion binding, acting as a molecular switch. rsc.org |

| Advanced Dyes and Pigments | Core chromophore structure | Donor-acceptor quinoxaline derivatives exhibit strong intramolecular charge transfer (ICT), leading to intense color. frontiersin.org |

| Anion Receptors | Rigid scaffold for receptor sites | Macrocycles from 6,7-diaminoquinoxaline serve as dual-channel pH indicators. mdpi.com |

Design of Macrocyclic Systems

The synthesis of macrocyclic systems incorporating quinoxaline units is a burgeoning area of research, driven by their potential applications in host-guest chemistry, sensing, and catalysis. The presence of two amino groups in This compound makes it an ideal candidate for the construction of such macrostructures through reactions with difunctional electrophiles.

A prominent method for the synthesis of nitrogen-containing macrocycles is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds under relatively mild conditions. For instance, the synthesis of macrocycles from the related 6,7-diamino-2,3-diphenylquinoxaline has been successfully achieved through this method. The general approach involves the reaction of the diaminoquinoxaline with a dihaloaromatic compound in the presence of a palladium catalyst and a suitable base.

Table 1: Representative Palladium-Catalyzed Macrocyclization Reaction

| Reactants | Catalyst System | Product Type |

| 6,7-Diamino-2,3-diphenylquinoxaline and a Dihaloarene | Pd(dba)₂ / Ligand (e.g., XPhos) and a Base (e.g., NaOtBu) | Quinoxaline-containing Macrocycle |

This table is illustrative of the general methodology and not based on a specific reported reaction of this compound.

The methyl group at the 6-position of This compound could influence the solubility and electronic properties of the resulting macrocycle, potentially fine-tuning its complexation and recognition capabilities.

Synthesis of Cavitands and Dehydroannulenes

Cavitands are synthetic host molecules with enforced cavities capable of encapsulating smaller guest molecules. The rigid and planar nature of the quinoxaline moiety makes it an excellent building block for the construction of these supramolecular structures. The synthesis of quinoxaline-based cavitands typically involves the reaction of a tetra-substituted resorcinarene (B1253557) with a dihaloquinoxaline derivative. nih.govnih.gov

While no specific synthesis of a cavitand from This compound has been reported, its diamino functionality suggests a potential role as a precursor to a dihalo-6-methylquinoxaline, which could then be used in cavitand synthesis. The general synthetic strategy for quinoxaline-based cavitands is a multi-step process that involves the formation of the quinoxaline ring system followed by its incorporation into the larger cavitand structure. nih.gov The presence of the methyl group could offer a point of further functionalization or influence the guest-binding properties of the cavitand.

Dehydroannulenes are a class of unsaturated cyclic hydrocarbons. The incorporation of heterocyclic units like quinoxaline into dehydroannulene structures is a topic of interest for creating novel materials with unique electronic and optical properties. To date, there is no available literature on the synthesis of dehydroannulenes specifically from This compound .

Precursors in Organic Synthesis and Heterocyclic Chemistry

The diamino functionality of This compound positions it as a valuable precursor in various organic transformations, particularly in the synthesis of more complex heterocyclic systems.

Multi-component Reactions Incorporating Quinoxaline Units

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and synthetic steps. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs.

Although no specific Ugi or Passerini reactions involving This compound have been documented, its amino groups could potentially participate in such transformations. For instance, in a hypothetical Ugi four-component reaction, one of the amino groups of This compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative.

Table 2: Hypothetical Ugi Reaction with this compound

| Component 1 | Component 2 | Component 3 | Component 4 | Hypothetical Product |

| This compound | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | α-Acylamino amide derivative of 6-Methylquinoxaline (B1581460) |

This table represents a hypothetical reaction based on the principles of the Ugi reaction.

The successful application of This compound in MCRs would provide a rapid and diverse route to novel quinoxaline-containing scaffolds with potential biological or material applications.

Synthesis of Fused Heterocyclic Systems (e.g., Quinoxaline-Benzimidazole Derivatives)

The condensation of o-phenylenediamines with various reagents is a cornerstone for the synthesis of fused heterocyclic systems. This compound , being a substituted o-phenylenediamine (B120857), is an excellent starting material for creating fused systems like quinoxaline-benzimidazole derivatives.

The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and effective method for the synthesis of quinoxalines. Similarly, the reaction of This compound with an appropriate dicarbonyl compound or its equivalent would lead to the formation of a fused quinoxaline-benzimidazole system. The specific reagents and reaction conditions would determine the final structure of the fused heterocycle.

For example, the reaction of This compound with a β-diketone could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the quinoxaline core. Alternatively, reaction with an α-haloketone followed by cyclization could yield a fused pyrazino-quinoxaline system. The synthesis of such fused systems expands the chemical space of quinoxaline derivatives, offering new avenues for drug discovery and materials science. nih.govrsc.orguobaghdad.edu.iq

Engineering of Quinoxaline-Based Systems for Photovoltaic Technologies

Quinoxaline derivatives have been extensively investigated for their applications in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs), due to their excellent electron-accepting properties and thermal stability. acs.org

Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer. The typical design of these dyes involves a donor-π-acceptor (D-π-A) architecture. The electron-deficient nature of the quinoxaline ring makes it an effective electron-acceptor component in these dyes.

While there is no specific data on the performance of dyes derived from This compound , its structure provides a template for designing novel DSSC sensitizers. One of the amino groups could be functionalized to act as a donor or a linker to a donor moiety, while the other could be part of the acceptor system or an anchoring group to the semiconductor surface. The methyl group can be used to tune the solubility and prevent aggregation of the dye on the semiconductor surface, which is beneficial for cell performance.

Table 3: General Structure-Property Relationships in Quinoxaline-Based DSSC Dyes

| Structural Feature | Impact on DSSC Performance |

| Strong electron-donating groups | Enhanced light absorption and charge separation |

| Extended π-conjugation | Red-shifted absorption spectrum |

| Bulky substituents (e.g., methyl group) | Reduced dye aggregation, improved Voc |

| Anchoring group (e.g., carboxylic acid) | Efficient electron injection into the semiconductor |

This table summarizes general trends observed for quinoxaline-based dyes and is not based on specific data for this compound. nih.govresearchgate.nethanyang.ac.kr

The development of new dyes based on the This compound scaffold could lead to more efficient and stable DSSCs.

2 Development as Electron-Transporting Materials

The strategic design of organic semiconductors is a cornerstone for advancing next-generation electronic devices. Within this field, quinoxaline scaffolds have garnered significant attention as promising components for electron-transporting materials (ETMs). beilstein-journals.orgqmul.ac.uk The inherent electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure provides a strong foundation for creating materials with the low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels necessary for efficient electron injection and transport. beilstein-journals.org While extensive research exists on the broader family of quinoxaline derivatives, specific scientific investigation into the electron-transporting properties of This compound remains limited in publicly available literature. However, by examining the electronic effects of its constituent functional groups—a methyl group and two amino groups—within the context of the quinoxaline framework, we can infer its potential characteristics and role in the development of advanced ETMs.

While direct experimental data for this compound is not available, research on related quinoxaline derivatives provides valuable insights into how different substituents affect their potential as ETMs. For example, studies on other quinoxaline derivatives have shown that strategic substitution can lead to materials with desirable electron mobility and thermal stability. nih.gov

The following table summarizes the electronic properties of various functionalized quinoxaline derivatives, illustrating the impact of different substituents on their potential as electron-transporting materials.

| Compound Name | Substituents | LUMO Level (eV) | Application Context |

| Quinoxaline Derivative (Qx45 series) | Methyl and Bromo/Nitro groups | -3.29 to -3.43 | Potential as efficient ETMs |

| 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | Carbazole groups | Not specified | Bipolar host for PHOLEDs |

| 2,3,5,8-tetraphenylquinoxaline derivative | Phenyl groups | Not specified | p-channel OTFTs |

This table presents data for related quinoxaline derivatives to illustrate the effect of functionalization on electronic properties, due to the absence of specific data for this compound.

The development of quinoxaline-based materials continues to be an active area of research. The simple condensation reactions often used for their synthesis make them an attractive option for scalable and cost-effective production. beilstein-journals.org Further research, including computational modeling and experimental synthesis and characterization, is necessary to fully elucidate the electron-transporting capabilities of this compound and its potential for application in advanced electronic devices.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-methylquinoxaline-2,7-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted diamines and carbonyl precursors. For example, reacting 1,2-diamines with methylglyoxal (40% in H₂O) under argon in THF at room temperature yields methylquinoxaline derivatives . Optimizing stoichiometry (e.g., 2.0 equiv. methylglyoxal) and purification via flash chromatography improves yields (42–90%) . Catalytic methods, such as iridium-catalyzed reactions with glycerol, offer sustainable pathways but require precise temperature control (e.g., 0–5°C for NaOCl-mediated steps) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use and NMR to identify methyl group positions and amine protons. For example, the methyl group in 2-methylquinoxaline appears at δ 2.74 ppm (singlet), while aromatic protons show splitting patterns (e.g., δ 8.71 ppm for quinoxaline protons) . GC analysis with internal standards (e.g., triphenylmethane) quantifies isomer ratios in crude mixtures . Mass spectrometry (MS) confirms molecular weight, with [M+H] peaks observed at m/z 761–801 for related derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 6-methylquinoxaline derivatives, particularly regarding isomer formation?

- Methodological Answer : Isomer ratios (e.g., 2A vs. 2B in dimethylquinoxalines) depend on substituent positions and reaction kinetics. Use NMR integration (e.g., 500 MHz in CDCl₃) to quantify isomer ratios in crude products . Optimize catalysts (e.g., Ir complexes) and solvents (DMF vs. THF) to favor specific pathways. For example, DMF with triethylamine (TEA) enhances regioselectivity in N-Boc-protected diamine reactions .

Q. What strategies are effective for enhancing the biological activity of this compound derivatives in antiviral or anticancer studies?

- Methodological Answer : Introduce functional groups (e.g., halogenation at the 6-position) to improve binding affinity. For instance, 7-amino-6-halogeno derivatives synthesized via NaOCl/KOH-mediated halogenation show enhanced bioactivity . Evaluate cytotoxicity using Huh7.5-3a cell lines and measure EC₅₀/CC₅₀ via luciferase assays (e.g., Promega kits) . Structure-activity relationship (SAR) studies guided by molecular docking (e.g., ASK1 inhibitors) optimize pharmacophores .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of intermediates. For example, GC tracking of hydrogen evolution in iridium-catalyzed reactions ensures consistent yields . Scale-up protocols using flow chemistry (e.g., microreactors) minimize side reactions observed in batch processes . Validate purity via HPLC (C18 columns, 97–99% purity thresholds) and reference standards from PubChem/CAS .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC₅₀/CC₅₀ values from dose-response curves . Use principal component analysis (PCA) to identify outliers in synthetic yield datasets. Report confidence intervals (95% CI) and p-values (<0.05) to validate significance, aligning with ICMJE standards for reproducibility .

Q. How should researchers document synthetic protocols to ensure reproducibility in peer-reviewed journals?

- Methodological Answer : Include detailed reagent tables (CAS numbers, purity, suppliers) and step-by-step procedures (e.g., "stirred at r.t. for 4–9 h under argon") . Provide NMR/GC raw data in supplementary materials (e.g., δ values, integration ratios) . Adhere to IUCr guidelines for crystallographic data (CCDC 1983315) when applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.